molecular formula C13H16N4S B8358649 2,4-Diallylamino-7-methylthieno[3,2-d]pyrimidine

2,4-Diallylamino-7-methylthieno[3,2-d]pyrimidine

Cat. No. B8358649
M. Wt: 260.36 g/mol
InChI Key: YVMNJWKPKJPNQV-UHFFFAOYSA-N
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Patent
US06339089B2

Procedure details

In 2.28 g (40.0 mmol) of allylamine was suspended 250 mg (1.1 mmol) of 4-allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine, and the resulting mixture was heated in a sealed tube at 140° C. for 24 hours. After the reaction mixture was cooled, 50 ml of water was added thereto, followed by extraction with ethyl acetate (50 ml×3). The organic layer was washed with water and dried over anhydrous sodium sulfate, and then the solvent was distilled off. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=4/1) to give 233 mg (yield: 85.7%) of the title compound.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
85.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:5]([NH:8][C:9]1[C:10]2[S:18][CH:17]=[C:16]([CH3:19])[C:11]=2[N:12]=[C:13](Cl)[N:14]=1)[CH:6]=[CH2:7]>O>[CH2:1]([NH:4][C:13]1[N:14]=[C:9]([NH:8][CH2:5][CH:6]=[CH2:7])[C:10]2[S:18][CH:17]=[C:16]([CH3:19])[C:11]=2[N:12]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C=C)NC=1C2=C(N=C(N1)Cl)C(=CS2)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=4/1)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC=1N=C(C2=C(N1)C(=CS2)C)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.